

Application Notes and Protocols for Calcium Imaging Assays Using PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0739 is a potent and selective, non-nucleotide competitive antagonist of the P2Y12 receptor, a key G protein-coupled receptor (GPCR) involved in platelet aggregation and cellular signaling.[1][2] Its high affinity (Ki = 24.9 nM) makes it a valuable tool for investigating P2Y12 receptor function.[1][2] One of the critical downstream effects of P2Y12 receptor activation by its endogenous ligand, adenosine diphosphate (ADP), is the modulation of intracellular calcium ([Ca2+]i) levels. This application note provides detailed protocols and data for utilizing PSB-0739 in calcium imaging assays to study P2Y12 receptor signaling.

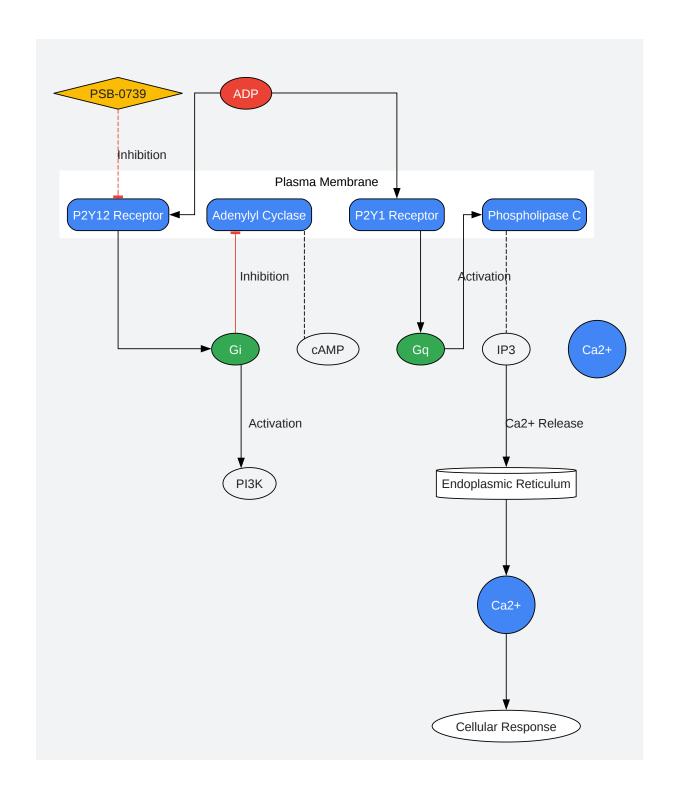
Calcium imaging is a widely used technique to measure fluctuations in intracellular calcium concentration, often employing fluorescent indicators like Fluo-4 AM. These assays are instrumental in screening for agonists and antagonists of GPCRs that couple to signaling pathways influencing calcium mobilization.

P2Y12 Receptor Signaling and Calcium Mobilization

The P2Y12 receptor is canonically coupled to the Gi alpha subunit of heterotrimeric G proteins. Activation of P2Y12 by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. While Gi-coupled receptors do not directly induce calcium release from intracellular stores, P2Y12 receptor activation can potentiate calcium mobilization triggered by Gq-coupled receptors, such as the P2Y1 receptor, which is also

activated by ADP. This crosstalk occurs through at least two mechanisms: the reduction in cAMP and the activation of phosphoinositide 3-kinase (PI3K). Therefore, antagonizing the P2Y12 receptor with **PSB-0739** is expected to attenuate the overall ADP-induced calcium response in cells co-expressing P2Y1 and P2Y12 receptors.

Quantitative Data for PSB-0739


The following table summarizes the quantitative data for **PSB-0739** in inhibiting ADP-induced calcium responses in various cell types.

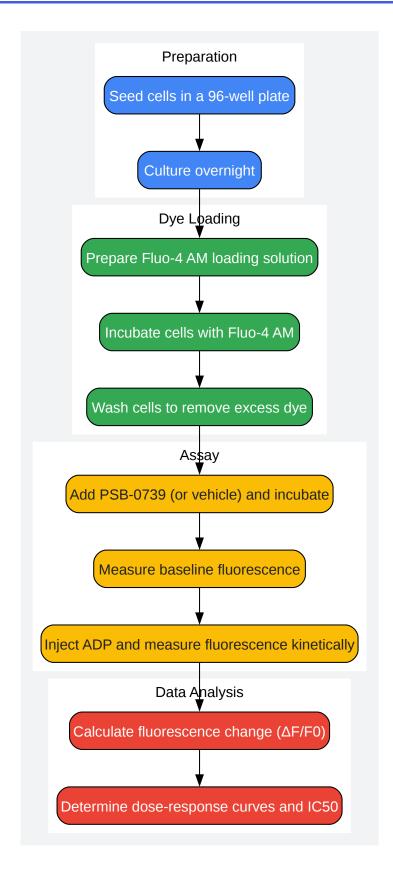
Cell Line/Type	Parameter	Value	Reference
THP-1 (human monocytic cells)	EC50 (inhibition of ADP-evoked Ca2+ response)	5.4 ± 1.8 μM	[1][2]
THP-1 (human monocytic cells)	pA2	9.8	[1][2]
Human Platelets	Ki	24.9 nM	[1][2]
Microglia	Concentration for NE increase	250 μΜ	[3]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the P2Y12 receptor and its crosstalk with the P2Y1 receptor in modulating intracellular calcium levels, and the inhibitory effect of **PSB-0739**.

Click to download full resolution via product page

P2Y12 receptor signaling pathway and inhibition by PSB-0739.


Experimental Protocols Materials and Reagents

- Cell Line: THP-1 cells (or other cell line endogenously or recombinantly expressing P2Y12 receptors)
- PSB-0739: Stock solution in DMSO (e.g., 10 mM)
- ADP: Stock solution in sterile water or buffer (e.g., 10 mM)
- Fluo-4 AM: Stock solution in anhydrous DMSO (e.g., 1 mM)
- Pluronic F-127: 20% solution in DMSO
- Cell Culture Medium: RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Probenecid (optional): To prevent dye leakage
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with automated injection capabilities (Excitation: ~490 nm, Emission: ~525 nm)

Experimental Workflow Diagram

The following diagram outlines the general workflow for the calcium imaging assay.

Click to download full resolution via product page

Experimental workflow for the calcium imaging assay.

Detailed Protocol

- 1. Cell Preparation (Day 1)
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillinstreptomycin in a 37°C, 5% CO2 incubator.
- On the day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 μL of culture medium.
- For adherent cells, allow them to attach and form a monolayer overnight. For suspension cells like THP-1, they can be plated on the day of the assay.
- 2. Dye Loading (Day 2)
- Prepare the Fluo-4 AM loading solution. For each well, you will need approximately 100 μL.
 - Thaw the Fluo-4 AM and Pluronic F-127 solutions at room temperature.
 - In a microcentrifuge tube, mix 5 μ L of 1 mM Fluo-4 AM with 5 μ L of 20% Pluronic F-127.
 - Add this mixture to 10 mL of Assay Buffer (HBSS with 20 mM HEPES). This results in a final Fluo-4 AM concentration of approximately 5 μM.
 - If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.
- Carefully remove the culture medium from the wells.
- Wash the cells once with 100 μL of Assay Buffer.
- Add 100 μL of the Fluo-4 AM loading solution to each well.
- Incubate the plate at 37°C for 45-60 minutes in the dark.
- After incubation, gently wash the cells twice with 100 μ L of Assay Buffer to remove any extracellular dye.
- Add 100 μL of Assay Buffer to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

- 3. Calcium Mobilization Assay (Day 2)
- Prepare serial dilutions of PSB-0739 in Assay Buffer. A typical concentration range to test for an IC50 determination would be from 10 nM to 100 μM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest PSB-0739 concentration).
- Add the desired volume of the PSB-0739 dilutions or vehicle to the respective wells. The final volume in each well should be consistent. Incubate for 15-30 minutes at room temperature.
- Prepare the ADP solution in Assay Buffer at a concentration that will elicit a submaximal response (e.g., the EC80 concentration, which should be determined in a separate experiment). A typical final concentration to use is 1-10 μM.
- Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be capable of kinetic reading with automated injection.
- Place the 96-well plate in the reader.
- Measure the baseline fluorescence for approximately 10-20 seconds.
- Program the injector to add a specific volume (e.g., 20-50 μL) of the ADP solution to the wells.
- Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent decay.
- 4. Data Analysis
- The raw data will be in the form of fluorescence intensity over time.
- For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition.
- Normalize the data by expressing it as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F0).

- To determine the inhibitory effect of PSB-0739, plot the normalized fluorescence response against the logarithm of the PSB-0739 concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Troubleshooting

- Low fluorescence signal:
 - Ensure proper dye loading and de-esterification.
 - Check the cell viability and density.
 - Optimize the Fluo-4 AM concentration.
- High background fluorescence:
 - Ensure complete removal of extracellular dye by thorough washing.
 - Use phenol red-free medium/buffer for the assay.
- No response to ADP:
 - Confirm the expression and functionality of P2Y receptors in your cell line.
 - Check the activity of the ADP stock solution.
- Variability between wells:
 - Ensure consistent cell seeding and dye loading.
 - Check for and minimize edge effects in the microplate.

These application notes and protocols provide a comprehensive guide for utilizing **PSB-0739** in calcium imaging assays to investigate P2Y12 receptor signaling. By following these detailed methodologies, researchers can effectively characterize the pharmacological properties of P2Y12 receptor antagonists and elucidate their role in cellular calcium homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PSB-0739 | P2Y12 antagonist | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Calcium Imaging Assays Using PSB-0739]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610300#calcium-imaging-assays-using-psb-0739]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com